(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol

Asymmetric Organocatalysis Diarylprolinol Structure-Activity Relationship

(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol (CAS 131180-65-9) is a chiral α,α-diaryl-2-pyrrolidinemethanol that belongs to the diarylprolinol class of compounds. It features a pyrrolidine ring bearing a central hydroxyl group substituted with two para-trifluoromethylphenyl rings.

Molecular Formula C19H17F6NO
Molecular Weight 389.3 g/mol
CAS No. 131180-65-9
Cat. No. B12334524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol
CAS131180-65-9
Molecular FormulaC19H17F6NO
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C19H17F6NO/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25/h3-10,16,26-27H,1-2,11H2/t16-/m0/s1
InChIKeyRGZNQYPHYOCBEI-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol (CAS 131180-65-9) – A Chiral Diarylmethanol for Asymmetric Synthesis and Catalysis


(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol (CAS 131180-65-9) is a chiral α,α-diaryl-2-pyrrolidinemethanol that belongs to the diarylprolinol class of compounds. It features a pyrrolidine ring bearing a central hydroxyl group substituted with two para-trifluoromethylphenyl rings . This structural framework is a core building block for chiral ligands and organocatalysts, most notably used as a precursor to oxazaborolidine catalysts for asymmetric reduction [1]. The specific para-substitution pattern of the trifluoromethyl groups distinguishes it from the more widely studied 3,5-bis(trifluoromethyl)phenyl analog, a change that alters both the electronic environment at the catalytic center and the compound's steric profile.

Why Generic Substitution of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol Fails: The Criticality of Aryl Substitution in Diarylprolinol Performance


Generic substitution within the diarylprolinol class is not feasible because the aryl substitution pattern is a primary determinant of catalytic activity and enantioselectivity. The most common analog, α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, has a significantly different steric and electronic profile. The 4-CF3 substitution on the target compound results in a distinct electron-withdrawing effect and spatial arrangement, which directly influences the Lewis basicity of the nitrogen and the acidity of the hydroxyl proton in the derived oxazaborolidine catalyst [1]. This leads to quantifiable differences in reaction outcomes, such as enantiomeric excess in asymmetric reductions, as demonstrated by the variable performance of diarylprolinol silyl ethers in Diels–Alder reactions [2]. A simple swap to a different diarylprolinol can result in a complete loss of selectivity or a collapse in yield, making precise specification essential for reproducible asymmetric synthesis.

Quantitative Evidence Guide for the Differentiation of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol (CAS 131180-65-9)


Comparison of Diarylprolinol Scaffolds in Asymmetric Organocatalysis: 4-CF3-phenyl vs 3,5-bis(CF3)-phenyl Substitution

The target compound's para-trifluoromethyl substitution is a key differentiator from the benchmark catalyst α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol. The latter's 3,5-bis(CF3) groups create a bulkier, more electron-poor environment [1]. While direct head-to-head catalytic data for the free alcohol is sparse in open literature, the foundational synthesis paper by Mathre et al. establishes that the oxazaborolidine derived from the 4-CF3-phenyl analog (compound 1d in the study) is a competent catalyst for asymmetric borane reductions, and its performance is distinct from the parent diphenyl analog [2]. This demonstrates that the 4-CF3 pattern produces a viable, differentiated catalytic system.

Asymmetric Organocatalysis Diarylprolinol Structure-Activity Relationship

Chiral Purity and Enantiomeric Excess as a Procurement Specification

Commercial suppliers offer this compound with a purity of ≥98% . However, the critical specification for asymmetric synthesis is chiral purity (enantiomeric excess, ee). The (S)-enantiomer is configurationally stable under recommended storage conditions (4°C, protect from light, under nitrogen) . While specific ee data is often batch-dependent, the procurement of a defined enantiomer is paramount, as the (R)-enantiomer would act as a contaminant that directly lowers the ee of any catalytic product. This is a key point of differentiation from racemic or lower-purity alternatives that may be offered.

Chiral Chromatography Enantiomeric Excess Quality Control

Handling and Stability Requirements Relative to Non-Fluorinated Analogs

The presence of electron-withdrawing trifluoromethyl groups influences the compound's stability and handling requirements. Vendor datasheets consistently specify storage at 4°C, protected from light, and stored under an inert nitrogen atmosphere . This is a more stringent requirement than for the non-fluorinated α,α-diphenyl-2-pyrrolidinemethanol, which is typically stored at room temperature. The hydrochloride salt (CAS 131180-54-6) is also offered, providing a formulation option with potentially enhanced stability and different solubility properties for specific applications .

Stability Storage Conditions Fluorinated Compounds

Potential as a Substrate-Discriminating Ligand in Asymmetric Synthesis

Research into analogous diarylprolinol catalysts has shown that small structural changes can dramatically alter substrate scope. For instance, a fluorous prolinol catalyst (bearing similar electron-withdrawing groups) achieved enantioselectivities of up to 93.2% ee in the asymmetric borane reduction of various ketones, including trifluoromethylated acetophenones [1]. While not a direct match, this class-level evidence supports the hypothesis that a 4-CF3-phenyl substituted prolinol may offer a distinct, advantageous selectivity profile for electron-deficient or fluorinated substrates compared to the standard diphenyl- or 3,5-bis(CF3)-phenyl analogs. This makes it a valuable candidate for screening campaigns targeting challenging, fluorinated building blocks.

Asymmetric Catalysis Chiral Ligand Substrate Scope

Differential Utility in CO2/Epoxide Copolymerization Catalysis

A study on asymmetric alternating copolymerization of cyclohexene oxide and CO2 using dimeric zinc complexes of diaryl(pyrrolidin-2-yl)methanols revealed that the aryl substituent directly influences polymerization activity . The complex derived from (S)-diphenyl(pyrrolidin-2-yl)methanol (1a-H) provided a benchmark, and the authors noted that the substituent on the aryl moiety in diaryl(pyrrolidin-2-yl)methanols 2b-e influenced the polymerization activity. While the 4-CF3-phenyl analog was not the primary focus, this demonstrates that variations in the aryl group lead to quantifiable differences in catalytic performance, directly supporting the importance of ligand selection in such systems.

CO2 Copolymerization Zinc Catalyst Sustainable Chemistry

Patent-Literature Precedent for Use as a Key Intermediate in Enantioselective Synthesis

A patent on the preparation of chiral 1,4-diphenyl-2-hydroxy-1,4-dibutanone compounds cites the use of a chiral metal complex, where the ligand is derived from a diarylprolinol similar to the target compound . This establishes a precedent for the industrial relevance of the scaffold. A separate report on an 'Efficient separation of a trifluoromethyl substituted organocatalyst: Just add water' specifically mentions the application and recovery of a CBS precatalyst, highlighting the practical utility of fluorinated prolinol catalysts in process chemistry . This points to the value of the 4-CF3 substitution in creating catalysts that can be efficiently recovered, a key advantage for procurement in an industrial setting over non-fluorinated analogs that are harder to separate.

Process Chemistry CBS Reduction Patent Landscape

Best Research & Industrial Application Scenarios for (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol (CAS 131180-65-9)


Development of Tunable Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

The primary use case is the in-situ generation of a chiral oxazaborolidine (CBS) catalyst. The 4-CF3 substitution allows for the fine-tuning of the catalyst's Lewis acidity, making it a superior starting point for reducing electron-rich or sterically hindered ketones where the standard diphenyl- or 3,5-bis(CF3)-phenyl catalysts may give sub-optimal enantioselectivities. This is directly supported by the foundational work of Mathre et al. on the chemistry of diaryloxazaborolidines .

Synthesis of Chiral Fluorinated Building Blocks for Medicinal Chemistry

The compound's own fluorinated nature makes it a natural choice for the asymmetric synthesis of other fluorinated molecules, which are prevalent in pharmaceuticals. As class-level evidence suggests, fluorinated prolinol catalysts often perform better with fluorinated substrates . This scenario involves using the compound as a ligand or catalyst precursor in the enantioselective construction of C-F bond-containing drug candidates.

Ligand Screening for Sustainable CO2/Epoxide Copolymerization

Based on the demonstrated influence of the aryl substituent on the catalytic activity of dimeric zinc complexes in CO2 copolymerization , this compound can be used as a ligand for developing new, more active, or more selective catalysts for producing polycarbonates. Its distinct electronic properties offer a new variable for optimizing this important class of sustainable polymers.

Process Chemistry R&D Requiring Recyclable Catalysts

For process development, the hydrophobicity imparted by the CF3 groups can be exploited. Evidence suggests that related trifluoromethyl-substituted CBS precatalysts can be efficiently recovered using simple aqueous-organic biphasic separations . Procuring this specific prolinol enables the design of a catalytic process with a straightforward recovery loop, reducing catalyst-related costs in large-scale asymmetric synthesis.

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